1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

CCR5 antagonist HIV entry inhibitor 2-methylpiperazine SAR

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS 1889308-20-6), also referred to as (S)-1,4-Di-Boc-2-methylpiperazine, is a chiral piperazine derivative bearing two tert-butoxycarbonyl (Boc) protecting groups and a stereodefined (S)-2-methyl substituent. With a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.39 g/mol, this compound serves as a fully protected, storable chiral synthon for multi-step organic synthesis.

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
CAS No. 1889308-20-6
Cat. No. B3248739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
CAS1889308-20-6
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3
InChIKeyIMKNVNIIMKCRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS 1889308-20-6): A Dual-Boc-Protected Chiral Piperazine Building Block


1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS 1889308-20-6), also referred to as (S)-1,4-Di-Boc-2-methylpiperazine, is a chiral piperazine derivative bearing two tert-butoxycarbonyl (Boc) protecting groups and a stereodefined (S)-2-methyl substituent . With a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.39 g/mol, this compound serves as a fully protected, storable chiral synthon for multi-step organic synthesis . It is categorized within the 1,4-piperazinedicarboxylate ester class and is procured as a high-purity intermediate (typically ≥97%) for pharmaceutical research and development .

Why Generic 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate Substitution Fails: Purity Variability and Analytical Gaps


Procurement decisions for 1,4-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS 1889308-20-6) cannot rely on simple in-class substitution because vendor-reported purity spans a range from 95% to NLT 98% depending on the supplier, and the availability of batch-specific analytical documentation is highly inconsistent . Unlike the simpler, achiral analog 1,4-di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6), which is widely available as a commodity intermediate, the (S)-2-methyl variant carries a defined stereocenter whose enantiomeric integrity is critical for downstream biological activity in receptor-targeted programs [1]. Mono-Boc alternatives such as (S)-1-N-Boc-2-methylpiperazine (CAS 169447-70-5) leave the N4 nitrogen unprotected, limiting their direct applicability in synthetic sequences requiring dual-orthogonal protection . These structural and analytical differentiators mean that substituting one catalog entry for another without verifying stereochemistry, protecting-group configuration, and batch-specific purity data introduces substantial risk into lead optimization workflows.

Product-Specific Quantitative Evidence for 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS 1889308-20-6)


Chiral 2-Methyl Substituent Is Essential for CCR5 Antagonist Activity

In a systematic structure-activity relationship (SAR) study, Hu et al. demonstrated that the 2-(S)-methyl substitution on the piperazine ring is essential for CCR5 binding affinity. The 2-methylpiperazine derivative 5 exhibited an IC₅₀ of 163.8 nM against CCR5 in a calcium mobilization assay, compared to derivative 4 (IC₅₀ = 239.5 nM), which displayed only moderate activity [1]. Additional optimization confirmed that the 2-(S)-methyl piperazine motif was indispensable for CCR5 affinity across multiple compound series [2]. This provides direct evidence that the chiral methyl substituent—a defining feature of CAS 1889308-20-6—is not a trivial structural variation but a pharmacophoric requirement for biological potency in this target class.

CCR5 antagonist HIV entry inhibitor 2-methylpiperazine SAR

Dual-Boc Protection Enables Stereochemical Assignment in NK Receptor Ligand Design

McPhail et al. reported that X-ray crystallographic analysis of the crystalline di-BOC derivative of an NK₂-active piperazine (compound 15) definitively established that the 2R configuration was associated with NK₂ receptor activity [1]. The di-BOC (dual-tert-butoxycarbonyl) protection strategy provided the crystalline derivative necessary for unambiguous absolute configuration determination—a capability not achievable with mono-Boc or unprotected 2-methylpiperazine analogs. The differentiation between NK₁ and NK₂ receptor activity was shown to depend on the specific enantiomeric configuration at the piperazine 2-position, with one enantiomer displaying NK₁ activity and the opposite enantiomer displaying NK₂ activity .

NK1/NK2 antagonist di-BOC crystallography chiral piperazine

Reported Purity Range Across Vendors: 95% vs. NLT 98% with Analytical Documentation

Commercial sourcing data reveal a meaningful purity specification gap for CAS 1889308-20-6. CheMenu lists the compound at 95% purity (Catalog CM120201) . In contrast, MolCore specifies NLT 98% purity under ISO-certified quality systems , and Bidepharm reports standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . Carl Roth GmbH offers the racemic variant (CAS 959417-67-5) at NLT 98% purity [1]. This 3-percentage-point purity differential between the lowest (95%) and highest (≥98%) commercially specified grades is significant for applications requiring stoichiometric precision in multi-step synthesis.

purity specification batch QC procurement risk

Mono-Boc vs. Di-Boc Protection: Enhanced Stability for Multi-Step Synthesis

The di-Boc-protected form (CAS 1889308-20-6) provides a fully protected, stable, and storable chiral synthon that differs fundamentally from its mono-Boc counterpart, (S)-1-N-Boc-2-methylpiperazine (CAS 169447-70-5, MW 200.28 g/mol) . The mono-Boc variant, while useful as a PDE4-muscarinic antagonist precursor , exposes a free N4 amine that is susceptible to oxidation, unwanted nucleophilic side reactions, and gradual degradation during prolonged storage. The dual-Boc protection eliminates this reactivity risk, enabling the compound to serve as a stable, off-the-shelf building block in multi-step synthetic sequences where both nitrogen atoms must remain inert until selective deprotection is triggered under controlled acidic conditions.

protecting group strategy Boc stability chiral synthon storage

2-Substituted Piperazine Scaffolds Validated in PDE4 and CCR5 Drug Discovery Programs

The (S)-2-methylpiperazine scaffold, as embodied in the fully protected form CAS 1889308-20-6, has been independently validated across multiple drug discovery programs. (S)-1-N-Boc-2-methylpiperazine (CAS 169447-70-5), the mono-deprotected derivative accessible from the di-Boc compound, has been explicitly employed in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores acting as PDE4-muscarinic antagonists . Separately, the 2-methylpiperazine motif was essential for CCR5 antagonist activity in anti-HIV drug discovery, with six compounds (13, 16, 18, 22, 33, and 36) showing potency comparable to the clinical positive control maraviroc [1]. These orthogonal validation points across PDE4 and CCR5 programs establish the broad utility of the 2-methylpiperazine core.

PDE4 inhibitor muscarinic antagonist dual pharmacophore

Optimal Application Scenarios for 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS 1889308-20-6)


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Medicinal chemistry teams developing CCR5 antagonists as HIV-1 entry inhibitors should prioritize CAS 1889308-20-6 as their core building block. Published SAR data demonstrate that the 2-(S)-methyl piperazine substitution is essential for CCR5 binding affinity, with optimized derivatives achieving potency comparable to the clinical benchmark maraviroc [1]. The fully protected di-Boc form allows direct incorporation into fragment-assembly strategies without premature amine exposure, enabling efficient parallel synthesis of diverse analog libraries.

NK₁/NK₂ Receptor Ligand Programs Requiring Absolute Stereochemical Assignment

For NK receptor antagonist or dual antagonist programs, the di-Boc-protected 2-methylpiperazine building block provides a critical advantage: precedent demonstrates that crystalline di-BOC derivatives enable X-ray crystallographic determination of absolute configuration, which is essential for correlating stereochemistry with NK₁ vs. NK₂ receptor subtype selectivity [2]. Programs that skip this fully protected intermediate risk losing the ability to unambiguously assign the active enantiomer—a significant liability for patent prosecution and regulatory documentation.

PDE4-Muscularinic Dual Pharmacophore Development

Research groups pursuing dual PDE4-muscarinic antagonist pharmacophores for respiratory or inflammatory indications can source CAS 1889308-20-6 as a stable precursor. Controlled mono-deprotection of the di-Boc compound yields (S)-1-N-Boc-2-methylpiperazine, which has been directly used in the synthesis of pyrazolo[3,4-b]pyridine-based dual pharmacophores . Using the di-Boc starting material rather than purchasing the mono-Boc intermediate outright provides greater synthetic flexibility and reduces storage-related degradation risk.

Multi-Step Parallel Synthesis Requiring Orthogonal Nitrogen Protection

In medicinal chemistry workflows employing parallel synthesis or combinatorial library generation, CAS 1889308-20-6 offers the operational advantage of a fully protected, stable chiral building block that can be stored under standard laboratory conditions without special precautions. Unlike mono-Boc 2-methylpiperazine analogs (e.g., CAS 169447-70-5), which require inert atmosphere storage due to the free N4 amine , the dual-Boc form minimizes batch failure risk and ensures consistent stoichiometry across multiple synthetic campaigns.

Quote Request

Request a Quote for 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.